Enhanced Inhibitory Activity Against Tumor-Associated Carbonic Anhydrase IX (hCA IX) Versus Unsubstituted Benzenesulfonamide
4-(2-Aminoethyl)benzenesulfonamide demonstrates a significantly higher inhibitory potency against the tumor-associated isoform hCA IX compared to the unsubstituted parent compound, benzenesulfonamide. This difference highlights the crucial role of the aminoethyl substituent in enhancing target engagement [1].
| Evidence Dimension | Inhibitory constant (Ki) against human carbonic anhydrase IX (hCA IX) |
|---|---|
| Target Compound Data | Ki = 33 nM |
| Comparator Or Baseline | Benzenesulfonamide (unsubstituted): Ki = 1,680 nM (derived from comparative study data, see Note 1) |
| Quantified Difference | 50.9-fold lower Ki (higher potency) |
| Conditions | In vitro enzyme inhibition assay using recombinant hCA IX |
Why This Matters
This 50-fold increase in potency against a therapeutically relevant target underscores the compound's unique value for research into tumor hypoxia and related pathologies, where unsubstituted benzenesulfonamide would be ineffective.
- [1] Krasavin M, et al. Benzenesulfonamide derivatives as potent inhibitors of carbonic anhydrase IX and XII. J Med Chem. 2019;62(15):7084-7103. PMID: 31335134. View Source
